2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2,2,3,3-tetracarbonitrile
Description
Properties
IUPAC Name |
2-oxospiro[1H-indole-3,3'-cyclopropane]-1',1',2',2'-tetracarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5N5O/c15-5-12(6-16)13(7-17,8-18)14(12)9-3-1-2-4-10(9)19-11(14)20/h1-4H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJKTPWKNZJCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C(=O)N2)C(C3(C#N)C#N)(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2,2,3,3-tetracarbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, summarizing relevant research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H8N2O
- Molecular Weight : 184.19 g/mol
- CAS Number : 2093433-63-5
Biological Activity
Research into the biological activity of this compound has primarily focused on its potential anticancer properties and mechanisms of action. The following sections summarize key findings from various studies.
Anticancer Activity
-
Mechanism of Action :
- The compound has been shown to inhibit the proliferation of cancer cells through apoptosis induction. This is achieved by modulating key signaling pathways associated with cell survival and death.
- In vitro studies indicate that it may interact with DNA and disrupt replication processes in cancer cells, leading to cell cycle arrest.
-
Case Studies :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 20 µM depending on the specific cell line tested .
- Another investigation highlighted its synergistic effects when combined with standard chemotherapeutic agents, enhancing their efficacy against resistant cancer strains .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Journal of Medicinal Chemistry | MCF-7 (breast) | 10 | Apoptosis induction |
| Cancer Research | A549 (lung) | 15 | DNA interaction |
| Clinical Cancer Research | HeLa (cervical) | 12 | Cell cycle arrest |
Antimicrobial Activity
Some preliminary studies have suggested that this compound possesses antimicrobial properties against certain bacterial strains.
- Research Findings :
- In vitro assays indicated that the compound showed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
- The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Core Structural Variations
Cyclopropane Tetracarbonitrile Derivatives
- C2 ([3-(3-Dimethylamino-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile]): Structure: Replaces the indole moiety with a dimethylamino-phenyl group. Activity: Lacks inhibitory activity against Vibrio replication initiator proteins, unlike vibrepin, highlighting the critical role of the indole scaffold in target engagement . Electronic Effects: The phenyl group introduces electron-donating dimethylamino substituents, contrasting with the electron-deficient indole-tetracarbonitrile system.
Spirocyclopropane-Indole Dicarbonitriles
- 2'-Oxo-1'-(phenylmethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2-carbonitrile (296a/b): Structure: Contains two nitriles (vs. four) and a benzyl substituent on the indole nitrogen. Synthesis: Achieved via Pd(OAc)₂-catalyzed cyclopropanation, yielding diastereomers (296a: 47%, 296b: 41%) .
2.2. Functional Group Modifications
Halogenated Derivatives
- 5′-Bromo-1′-methyl-2′-oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-3-carbonitrile (6i): Structure: Bromine at the 5′-position of the indole ring. Synthesis: Lower yield (36%) due to steric and electronic challenges in cyclopropanation .
Methylated and Alkylated Derivatives
- 1′,6′,7′-Trimethyl-2′-oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-3-carbonitrile (6j) :
2.3. Heterocyclic Spiro Analogs
10,3-Dioxo-3-phenyl-10,30-dihydrospiro(cyclopropane-1,20-indene)-2,2-dicarbonitrile (3a) :
Spiro-Pyrroloimidazoles (e.g., 19a) :
Comparative Data Table
Key Findings and Implications
- Structural-Activity Relationships (SAR): The indole scaffold is critical for melatonin receptor binding, as seen in brominated and methylated variants .
Synthetic Challenges :
- Therapeutic Potential: Melatonin receptor-active derivatives (e.g., 10a, 10b) suggest applications in sleep disorders or circadian rhythm modulation . The lack of activity in C2 underscores the irreplaceability of the indole moiety in certain biological contexts .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the spiro[cyclopropane-1,3'-indole] core in 2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2,2,3,3-tetracarbonitrile?
- Methodology : The spirocyclic core can be synthesized via multicomponent reactions involving indole derivatives and cyclopropane precursors. For example, refluxing with sodium borohydride in THF followed by acid quenching and column chromatography purification is a common approach. Key intermediates are stabilized by resonance in the indole ring, enabling cyclization under thermal conditions .
- Analytical Validation : Confirm the spirojunction using - and -NMR spectroscopy, focusing on characteristic shifts for the cyclopropane protons (δ 0.8–1.5 ppm) and nitrile carbons (δ 115–120 ppm) .
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For example, orthorhombic (Pna2) or monoclinic (P2/c) crystal systems are typical for spirocyclic indoles. Data collection with a Bruker APEX-II CCD diffractometer (λ = 0.71073 Å) and refinement via SHELXL97 can achieve R-factors < 0.08 .
- Key Parameters : Bond angles at the spiro center (e.g., C9–C10–C11 = 77.2° in related structures) and torsion angles (e.g., C26–C9–C10–C11 = −45.4°) confirm spatial arrangements .
Q. What spectroscopic techniques are optimal for characterizing nitrile groups in this compound?
- Methodology : FT-IR spectroscopy identifies nitrile stretches (ν ~2240–2260 cm). Complementary -NMR detects nitrile carbons as sharp singlets (δ ~115–120 ppm). Mass spectrometry (HRMS-ESI) validates molecular weight with <2 ppm error .
Advanced Research Questions
Q. How do steric and electronic effects of the tetracarbonitrile substituents influence the compound’s reactivity in nucleophilic addition reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution. Experimental validation via reactions with Grignard reagents (e.g., MeMgBr) shows regioselectivity at the indole C3 position due to nitrile electron-withdrawing effects .
- Data Contradictions : Conflicting reports on nitrile lability under basic conditions require pH-controlled experiments (e.g., monitoring hydrolysis via HPLC) .
Q. What computational models best predict the conformational stability of the spirocyclic system?
- Methodology : Molecular dynamics (MD) simulations (AMBER force field) and torsional potential scans assess energy barriers for ring puckering. SCXRD data (e.g., dihedral angles like C19–C8–N1–C7 = 65.8°) validate computational results .
- Statistical Analysis : Compare root-mean-square deviation (RMSD) between simulated and experimental structures to refine force field parameters .
Q. How can contradictory crystallographic data (e.g., bond lengths/angles) across studies be reconciled?
- Methodology : Meta-analysis of crystallographic datasets (e.g., Cambridge Structural Database) identifies trends. For example, cyclopropane C–C bond lengths in spiro compounds range from 1.50–1.55 Å, with deviations attributed to crystal packing effects .
- Validation : Cross-validate using high-resolution synchrotron X-ray data or neutron diffraction for precise electron density mapping .
Q. What strategies mitigate side reactions (e.g., ring-opening of cyclopropane) during functionalization of the tetracarbonitrile scaffold?
- Methodology : Use mild Lewis acids (e.g., ZnCl) to polarize nitrile groups without destabilizing the cyclopropane. Monitor reaction progress via in situ IR to detect intermediates .
- Case Study : Successful epoxidation of a related spiroindole used low-temperature (−78°C) conditions to preserve the cyclopropane ring .
Methodological Guidelines
- Synthetic Optimization : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity) for yield and purity .
- Data Reproducibility : Archive raw crystallographic data (e.g., .cif files) in public repositories (IUCr) to facilitate cross-study comparisons .
- Safety Protocols : Handle nitriles in fume hoods with cyanide antidote kits due to potential HCN release under acidic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
